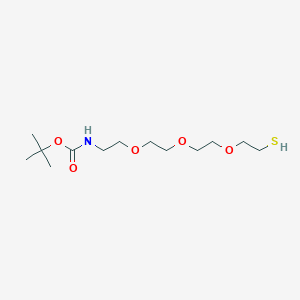

Thiol-PEG3-NHBoc

Description

Contextualizing PEGylated Linkers in Contemporary Chemical and Biomedical Sciences

Polyethylene (B3416737) glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com They have become indispensable tools in drug delivery, bioconjugation, and materials science due to their desirable properties, which include water solubility, biocompatibility, and low immunogenicity. chempep.comcreativepegworks.commolecularcloud.org The process of attaching PEG chains to molecules, known as PEGylation, can enhance the pharmacokinetic properties of therapeutic agents, prolonging their circulation time in the bloodstream and reducing their clearance by the immune system. creativepegworks.comaxispharm.com

PEG linkers can be broadly categorized into two classes: monodisperse and polydisperse. molecularcloud.orgtechnologynetworks.com Monodisperse PEGs, like t-Boc-N-amido-PEG3-thiol, have a precisely defined molecular weight and structure, offering a high degree of control in conjugation reactions. molecularcloud.org This is in contrast to polydisperse PEGs, which have a range of molecular weights. molecularcloud.orgtechnologynetworks.com The ability to create linkers with specific functionalities at their ends has led to the development of sophisticated bioconjugation strategies, including their use in antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems. molecularcloud.orgtechnologynetworks.com

Architectural Significance of the t-Boc-N-amido-PEG3-thiol Scaffold

The specific arrangement of functional groups in t-Boc-N-amido-PEG3-thiol underpins its utility. The molecule is designed with a protected amine at one end, a flexible spacer in the middle, and a reactive thiol group at the other end, allowing for sequential and controlled conjugation reactions.

Role of the Tert-Butoxycarbonyl (t-Boc) Protecting Group in Synthetic Design

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. jk-sci.comwikipedia.orgnumberanalytics.com Its primary function is to temporarily mask the reactivity of an amine group, preventing it from participating in unwanted side reactions during a multi-step synthesis. genscript.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com

A key advantage of the Boc group is its stability under a variety of reaction conditions, yet it can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). jk-sci.comwikipedia.orgfishersci.co.uk This acid-lability allows for the selective deprotection of the amine at a desired stage of the synthesis, revealing the free amine for subsequent reactions. fishersci.co.uk This controlled deprotection is crucial in complex synthetic strategies, such as peptide synthesis and the creation of proteolysis-targeting chimeras (PROTACs). genscript.comsigmaaldrich.com

Functional Attributes of the Triethylene Glycol (PEG3) Spacer

The triethylene glycol (PEG3) portion of the molecule acts as a flexible spacer, connecting the two terminal functional groups. This spacer imparts several beneficial properties to the molecule and its conjugates. The ethylene oxide repeating units make the molecule highly soluble in aqueous environments, which is advantageous for biological applications. chempep.com This hydrophilicity also helps to minimize non-specific binding to proteins and other biomolecules, reducing background noise in assays and improving the biocompatibility of the final conjugate. thermofisher.com

Furthermore, the flexibility of the PEG chain can help to reduce steric hindrance between conjugated molecules, allowing them to maintain their native conformation and function. chempep.com The defined length of the monodisperse PEG3 spacer provides precise control over the distance between the conjugated entities.

Versatility of the Thiol Moiety in Conjugation Chemistry

The terminal thiol (-SH) group is a highly reactive nucleophile that can participate in a variety of conjugation reactions. nih.govmdpi.com This versatility makes it a valuable functional group for attaching the linker to a wide range of molecules and materials. tandfonline.com Thiol groups can react specifically with maleimides to form stable thioether bonds, a common strategy for protein modification. thermofisher.com They can also react with other functional groups such as vinyl sulfones and can bind to the surfaces of noble metals like gold and silver. cd-bioparticles.net

The thiol-yne "click" reaction is another powerful, metal-free conjugation method that has gained attention for its efficiency and selectivity in forming carbon-sulfur bonds under mild conditions. mdpi.com This broad reactivity profile allows for the use of t-Boc-N-amido-PEG3-thiol in a diverse array of applications, from surface functionalization to the construction of complex bioconjugates. mdpi.comresearchgate.net

Overview of Research Paradigms Utilizing t-Boc-N-amido-PEG3-thiol Derivatives

The unique combination of a protected amine, a hydrophilic spacer, and a reactive thiol group makes t-Boc-N-amido-PEG3-thiol and its derivatives valuable tools in several research areas. These linkers are frequently employed in the development of:

PROTACs: In the synthesis of PROTACs, which are molecules designed to induce targeted protein degradation, these linkers can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. sigmaaldrich.com

Nanoparticle Functionalization: The thiol group can be used to anchor the linker to the surface of gold or other metallic nanoparticles, while the deprotected amine can be used to attach targeting ligands, imaging agents, or therapeutic molecules. creativepegworks.comvulcanchem.com The PEG spacer helps to stabilize the nanoparticles in biological media.

Solid-Phase Synthesis: The protected amine allows for the attachment of the linker to a solid support, enabling the stepwise synthesis of complex molecules like peptides and oligonucleotides. researchgate.net The thiol group can then be used for subsequent conjugation after cleavage from the support.

Biomaterial Surface Modification: The thiol group can be used to covalently attach the linker to surfaces, which can then be further functionalized after deprotection of the amine to create biocompatible coatings or biosensors. vulcanchem.com

Interactive Data Table: Properties of t-Boc-N-amido-PEG3-thiol

| Property | Value |

| Molecular Formula | C13H27NO5S nih.gov |

| Purity | Typically >95% sigmaaldrich.com |

| Solubility | Soluble in aqueous media cd-bioparticles.net |

| Storage | Recommended at -5°C, dry and away from sunlight biochempeg.com |

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Reactive With | Resulting Bond |

| t-Boc Protected Amine | Mild Acid (e.g., TFA) jk-sci.comfishersci.co.uk | Free Amine |

| Thiol (-SH) | Maleimides thermofisher.com | Thioether |

| Thiol (-SH) | Vinyl Sulfones | Thioether |

| Thiol (-SH) | Gold/Silver Surfaces cd-bioparticles.net | Thiolate-Metal Bond |

| Thiol (-SH) | Alkynes (Thiol-yne click) mdpi.com | Thioether |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5S/c1-13(2,3)19-12(15)14-4-5-16-6-7-17-8-9-18-10-11-20/h20H,4-11H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCUSUXTCYNDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Strategies of T Boc N Amido Peg3 Thiol

Synthetic Pathways for t-Boc-N-amido-PEG3-thiol Preparation

The synthesis of t-Boc-N-amido-PEG3-thiol can be achieved through various routes, primarily involving multi-step approaches or its incorporation as a pre-functionalized building block.

Multi-Step Synthesis Approaches

A common strategy for synthesizing heterobifunctional PEGs like t-Boc-N-amido-PEG3-thiol involves the modification of a symmetrical PEG diol. A versatile route begins with the monotosylation of tetraethylene glycol, which corresponds to the PEG3 core with an additional hydroxyl group for manipulation. mdpi.com

One potential pathway involves the following key steps:

Monotosylation: Reaction of tetraethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base selectively protects one hydroxyl group as a tosylate, a good leaving group.

Azide (B81097) Introduction: The tosylated PEG is then reacted with sodium azide (NaN3) to displace the tosyl group and form an azido-PEG-alcohol. mdpi.com

Thiol Introduction: The remaining hydroxyl group can be converted to a thiol. A two-step process is often preferred to avoid the formation of disulfide-linked dimers. researchgate.net This involves converting the hydroxyl to a thioacetate (B1230152) by reaction with thioacetic acid, followed by hydrolysis under mild basic conditions to yield the free thiol. mdpi.com

Amine Formation and Protection: The azide group is reduced to a primary amine, commonly through a Staudinger reaction or catalytic hydrogenation. This amine is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions to yield the final product, t-Boc-N-amido-PEG3-thiol. jk-sci.com

An alternative for introducing the thiol functionality is the direct reaction of the monotosylated PEG with sodium hydrosulfide (B80085) (NaSH). mdpi.com However, this method can lead to the formation of disulfide byproducts, necessitating careful control of reaction conditions and purification. researchgate.net

Incorporation as a Precursor Building Block

t-Boc-N-amido-PEG3-thiol can also be synthesized by coupling pre-functionalized building blocks. For instance, a commercially available t-Boc-N-amido-PEG3-acid can be activated and reacted with a suitable thiol-containing molecule. broadpharm.com The carboxylic acid can be activated using carbodiimide (B86325) chemistry, such as with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active ester that readily reacts with the amine of a molecule like cysteamine (B1669678) to introduce the thiol group.

This building block approach offers modularity, allowing for the synthesis of various derivatives by changing the thiol-containing component.

Selective Functional Group Transformations

The orthogonal nature of the Boc-protected amine and the thiol group in t-Boc-N-amido-PEG3-thiol allows for their selective modification.

Deprotection of the t-Boc Amine under Mild Acidic Conditions

The Boc protecting group is labile under acidic conditions, allowing for the selective deprotection of the amine without affecting the thiol group. cd-bioparticles.net Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane. jk-sci.comwikipedia.org The reaction is typically fast and efficient at room temperature. researchgate.net The choice of acid and reaction conditions can be tuned to ensure selectivity, especially in the presence of other acid-sensitive functional groups. researchgate.net The resulting free amine can then be used for further conjugation reactions, such as amide bond formation with carboxylic acids or their activated esters. broadpharm.com

A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites, including the thiol group, by the intermediate t-butyl cation. acsgcipr.org The use of scavengers like anisole (B1667542) or thioanisole (B89551) can mitigate this issue. wikipedia.org

| Deprotection Reagent | Typical Conditions | Selectivity | Reference |

| Trifluoroacetic acid (TFA) | DCM, room temperature | High | jk-sci.comwikipedia.org |

| Hydrogen chloride (HCl) | 4 M in dioxane, room temperature, 30 min | High, selective over t-butyl esters | researchgate.net |

This table provides a summary of common reagents for Boc deprotection.

Derivatization of the Thiol Group for Orthogonal Reactivity

The thiol group of t-Boc-N-amido-PEG3-thiol is a soft nucleophile that can react selectively with a variety of electrophilic partners, providing a means for orthogonal conjugation while the amine remains protected. researchgate.net Common reactions for thiol derivatization include:

Michael Addition: Thiols readily react with maleimides at pH 6.5-7.5 to form stable thioether bonds. thermofisher.com This is a widely used reaction in bioconjugation for linking molecules to cysteine residues in proteins. researchgate.net Vinyl sulfones are another class of Michael acceptors that react specifically with thiols. epo.org

Nucleophilic Substitution: Thiol groups can react with alkyl halides, such as iodoacetamides, to form stable thioether linkages. epo.org

Disulfide Bond Formation: The thiol can react with other thiols or with disulfide-containing reagents like 2,2'-dipyridyl disulfide (2-PDS) to form a cleavable disulfide bond. mdpi.comresearchgate.net This is often used to create conjugates that can be cleaved under reducing conditions.

Metal Surface Binding: The thiol group has a high affinity for noble metal surfaces, such as gold, allowing for the immobilization of the linker and its conjugates on these surfaces. cd-bioparticles.net

| Reactant Type | Resulting Linkage | Key Features | Reference |

| Maleimide (B117702) | Thioether | Stable, specific for thiols at pH 6.5-7.5 | researchgate.netthermofisher.com |

| Vinyl sulfone | Thioether | Stable, specific for thiols | epo.org |

| Iodoacetamide | Thioether | Stable, alkylation reaction | epo.org |

| Dipyridyl disulfide | Disulfide | Cleavable under reducing conditions | mdpi.com |

This table summarizes common derivatization reactions for the thiol group.

Characterization Methodologies for Synthetic Purity and Structure Elucidation

The purity and structural integrity of t-Boc-N-amido-PEG3-thiol and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. ¹H NMR can be used to verify the presence of the Boc group (a characteristic singlet at ~1.4 ppm), the PEG backbone (a series of multiplets in the 3.5-3.7 ppm region), and the protons adjacent to the amide and thiol groups. mq.edu.au ¹³C NMR provides information on the carbon skeleton, including the carbonyl and quaternary carbons of the Boc group. mq.edu.au Variable temperature NMR can be employed to study conformational isomers (rotamers) that may exist due to the amide bond. nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI-MS) are well-suited for analyzing polar molecules like PEG derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition. nih.gov

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. Gel Permeation Chromatography (GPC) can be particularly useful for analyzing PEG derivatives to check for polydispersity and the presence of dimers, which can form through disulfide bond formation. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions, for example, by observing the disappearance of a starting material and the appearance of a product. Staining with ninhydrin (B49086) can be used to detect the presence of free amines after Boc deprotection. mq.edu.au

Bioconjugation Methodologies Employing T Boc N Amido Peg3 Thiol

Thiol-Mediated Ligation Strategies

The presence of a free thiol group on the t-Boc-N-amido-PEG3-thiol linker allows for its participation in several well-established, highly specific conjugation reactions. thermofisher.com These methods are valued for their efficiency and ability to proceed under mild, physiological conditions, minimizing the risk of denaturing sensitive biomolecules. nih.govaxispharm.com

Maleimide-Thiol Conjugation for Stable Thioether Bond Formation

One of the most widely used methods for thiol-specific bioconjugation is the reaction with a maleimide (B117702) functional group. axispharm.comacs.org The maleimide group readily reacts with the thiol of t-Boc-N-amido-PEG3-thiol via a Michael addition reaction to form a stable thioether bond. axispharm.com This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. axispharm.com The resulting succinimidyl thioether linkage is generally stable, although it can be susceptible to retro-Michael reactions, which can be mitigated by subsequent hydrolysis of the succinimide (B58015) ring. frontiersin.orgprolynxinc.com

| Parameter | Description | Key Features |

|---|---|---|

| Reaction | Michael Addition | Highly efficient and specific for thiols. axispharm.com |

| Functional Groups | Thiol (-SH) and Maleimide | Forms a stable thioether bond. axispharm.com |

| Optimal pH | 6.5 - 7.5 | Minimizes reaction with other nucleophiles like amines. axispharm.com |

| Bond Stability | Generally stable, but can undergo retro-Michael reaction. frontiersin.orgprolynxinc.com | Can be stabilized by ring-opening hydrolysis. prolynxinc.com |

Reaction with Orthogonal Pyridyl Disulfide (OPSS) Moieties

The thiol group of t-Boc-N-amido-PEG3-thiol can react with pyridyl disulfide groups in a thiol-disulfide exchange reaction. acs.orgresearchgate.net This reaction results in the formation of a new, cleavable disulfide bond and the release of pyridine-2-thione, which can be monitored spectrophotometrically. acs.orgnih.gov The resulting disulfide linkage is stable under many physiological conditions but can be cleaved in a reducing environment, such as that found within cells, making it a useful strategy for drug delivery applications. acs.orgrsc.org

Vinylsulfone-Thiol Adduct Formation

Vinyl sulfone groups are excellent Michael acceptors and react efficiently with thiols under mild conditions to form a stable thioether linkage. acs.orgmdpi.com The reaction of t-Boc-N-amido-PEG3-thiol with a vinyl sulfone-modified biomolecule proceeds via a conjugate addition mechanism. ugr.es This method offers high specificity for thiols and results in a very stable bond that is resistant to hydrolysis. nih.gov

| Thiol-Reactive Moiety | Reaction Type | Resulting Linkage | Key Characteristics |

|---|---|---|---|

| Maleimide | Michael Addition | Thioether | High selectivity at pH 6.5-7.5, stable bond. axispharm.com |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | Disulfide | Cleavable under reducing conditions, reaction can be monitored. acs.orgnih.gov |

| Vinyl Sulfone | Michael Addition | Thioether | Forms a highly stable, hydrolysis-resistant bond. nih.govmdpi.com |

Disulfide Rebridging Methodologies Utilizing Thiol Linkers

In native antibodies, interchain disulfide bonds can be selectively reduced to generate pairs of free thiol groups. Bifunctional reagents can then be used to "rebridge" these thiols. While t-Boc-N-amido-PEG3-thiol is a monofunctional thiol, it can be used in conjunction with disulfide rebridging strategies. For instance, a biomolecule can be modified with a linker containing two thiol-reactive groups, which then reacts with the two thiols generated from a reduced disulfide bond. creative-biolabs.com Alternatively, strategies like thiol-yne coupling have been explored for disulfide rebridging. rsc.orgucl.ac.uk

Amine-Reactive Conjugation after t-Boc Deprotection

The t-Boc protecting group on the amine terminus of the linker can be removed under mild acidic conditions to yield a free primary amine. medkoo.combroadpharm.com This newly exposed amine can then be used for a second, distinct conjugation reaction. polysciences.com

Amide Bond Formation with Carboxylic Acid Derivatives

The primary amine generated after t-Boc deprotection is nucleophilic and can react with activated carboxylic acid derivatives to form a stable amide bond. polysciences.comiris-biotech.de Common methods for activating carboxylic acids include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. creativepegworks.comluxembourg-bio.com This two-step approach allows for the controlled, sequential conjugation of two different molecules. axispharm.com

Reaction with Activated Esters (e.g., NHS Esters)

Conjugation of t-Boc-N-amido-PEG3-thiol via its protected amine terminus requires a two-step process. First, the Boc-protecting group must be removed to liberate the primary amine. This is typically achieved under mild acidic conditions, for instance, using trifluoroacetic acid (TFA). theses.frbroadpharm.com

Once deprotected, the newly available primary amine can be covalently linked to molecules containing an activated ester, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable and irreversible amide bonds. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, with the NHS group acting as a good leaving group. theses.fr This method is widely used for modifying proteins and peptides, which inherently possess primary amines at their N-terminus and on the side chains of lysine (B10760008) residues. The reaction is generally performed in buffers with a neutral to slightly alkaline pH (typically 7.2-8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic. theses.fr

Table 1: Typical Reaction Parameters for Amine-NHS Ester Conjugation

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated state) with NHS ester stability (hydrolysis increases at higher pH). theses.fr |

| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis of the NHS ester and preserve protein stability. |

| Solvent | Aqueous Buffers (e.g., PBS) | The hydrophilic PEG spacer of the linker ensures solubility in aqueous media suitable for biomolecules. cd-bioparticles.net |

| Reactants | Deprotected PEG-thiol, NHS-activated biomolecule | The NHS ester is a common reactive group for targeting primary amines on biomolecules. |

Conjugation to Carbonyl-Containing Biomolecules

Following the deprotection of the Boc group, the primary amine of the linker can also be conjugated to biomolecules that contain aldehyde or ketone functionalities. This reaction, known as reductive amination, first involves the formation of a Schiff base (an imine) through the reaction of the amine with the carbonyl group. cd-bioparticles.net

The initial imine bond is often unstable and reversible. To create a stable linkage, a second step involving reduction is required. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine to a stable secondary amine bond. This two-step, one-pot reaction provides an effective method for coupling the linker to biomolecules that have been modified to contain carbonyl groups, such as glycoproteins whose sugar moieties have been oxidized.

Strategies for Site-Specific and Controlled Bioconjugation

The unique reactivity of the thiol group on t-Boc-N-amido-PEG3-thiol makes it a prime candidate for site-specific conjugation, particularly by targeting cysteine residues in proteins and peptides. creative-biolabs.comnih.gov Cysteine is a relatively rare amino acid with a highly nucleophilic thiol side chain, allowing for precise modification with minimal off-target reactions. creative-biolabs.comnih.gov

Design Principles for Minimizing Non-Specific Interactions

Minimizing non-specific binding is critical for the function of bioconjugates. Several design principles contribute to achieving this goal when using thiol-reactive linkers.

PEGylation: The incorporation of a polyethylene (B3416737) glycol (PEG) spacer is a fundamental strategy for reducing non-specific interactions. mdpi.com The hydrophilic and flexible PEG chain creates a hydration layer around the conjugate, which sterically hinders the non-specific adsorption of proteins and other biomolecules. mdpi.com

Chemoselective Ligation: The reaction between a thiol and a maleimide is a highly efficient and specific "click" reaction, forming a stable thioether bond. researchgate.net By conducting the conjugation at a near-neutral pH (e.g., pH 6.5-7.5), the reaction can be directed specifically to cysteine residues, as the thiol group of cysteine (pKa ~8.5) is more nucleophilic at this pH than the ε-amino group of lysine (pKa ~10.5). nih.govacs.org

Orthogonal Chemistry: The use of a heterobifunctional linker with protected reactive groups allows for sequential and controlled conjugation steps. For instance, the thiol can be reacted first, followed by deprotection of the Boc group and a second, different conjugation reaction at the amine terminus. This orthogonal approach prevents the formation of undesired polymers or aggregates. nih.gov

Reaction Stoichiometry and Blocking: Controlling the molar ratio of the linker to the biomolecule can help manage the degree of labeling. After the primary conjugation reaction, any remaining reactive sites (e.g., unreacted maleimides on the biomolecule) can be quenched or "capped" with a small thiol-containing molecule like L-cysteine or β-mercaptoethanol to prevent them from reacting non-specifically in subsequent applications.

Impact of PEG Spacer Length on Conjugation Efficiency and Reactivity

The length of the PEG spacer in a linker molecule is not merely a passive component; it actively influences the physicochemical and biological properties of the resulting conjugate. The "PEG3" designation in t-Boc-N-amido-PEG3-thiol indicates a chain of three ethylene (B1197577) glycol units. The choice of spacer length is a critical design parameter in bioconjugation.

Solubility and Stability: Longer PEG chains generally improve the aqueous solubility and stability of the conjugate. axispharm.com Studies on bombesin-based radiolabeled antagonists showed that increasing the spacer length from PEG2 to PEG6 enhanced serum stability. nih.gov

Steric Hindrance and Reactivity: The PEG spacer can act as a flexible arm, potentially overcoming steric hindrance and allowing the reactive group to access its target site more efficiently. nih.gov However, this effect is not always linear. Research on folate-modified liposomes for targeting cancer cells revealed that a longer PEG spacer (PEG5000) was more effective than shorter ones (PEG2000, PEG3400), but only at low ligand densities. nih.gov At higher densities, the longer chains can create a "brush" effect that shields the targeting ligand, reducing its binding efficiency. mdpi.com

Pharmacokinetics and Biodistribution: The length of the PEG chain significantly affects how a conjugate behaves in vivo. In a study comparing radiolabeled bombesin (B8815690) antagonists with PEG2, PEG4, PEG6, and PEG12 spacers, the PEG4 and PEG6 analogues demonstrated superior pharmacokinetics, including high tumor uptake and excellent tumor-to-kidney ratios. nih.gov Interestingly, the benefits observed with increasing spacer length up to PEG6 seemed to reverse with the much longer PEG12 analogue, indicating an optimal length exists for specific applications. nih.gov

Table 2: Research Findings on the Impact of PEG Spacer Length

| Study Focus | PEG Lengths Compared | Key Findings | Reference |

|---|---|---|---|

| Bombesin Antagonists | dPEG2, dPEG4, dPEG6, dPEG12 | PEG4 and PEG6 conjugates showed the best pharmacokinetic profiles and highest tumor-to-kidney ratios. Stability increased from PEG2 to PEG6 but reversed with PEG12. | nih.gov |

| Folate-Targeted Liposomes | PEG2000, PEG3400, PEG5000 | At low modification ratios (0.03 mol%), the longest spacer (PEG5000) provided the highest association with target cells. | nih.gov |

| Peptide Self-Assembly | (EG)5, (EG)11, (EG)27 | The length of the PEG chain influenced the self-assembly behavior and stability of peptide-PEG conjugates. | reading.ac.uk |

| Titanate Nanotubes | PEG3000, PEG5000, PEG10000 | Shorter PEG chains resulted in higher grafting densities, which promoted better colloidal stability and cytotoxicity of the drug-loaded nanotubes. | mdpi.com |

These findings collectively demonstrate that the PEG spacer is a critical determinant of a conjugate's performance. The optimal length depends on a balance of factors including the nature of the biomolecule, the intended target, and the desired physicochemical properties.

Applications of T Boc N Amido Peg3 Thiol in Advanced Materials and Nanotechnology

Surface Functionalization of Nanoparticles and Planar Substrates

The ability to precisely control the surface chemistry of materials is fundamental to nanotechnology. t-Boc-N-amido-PEG3-thiol serves as a key enabler in this domain, facilitating the functionalization of various surfaces for enhanced performance and biocompatibility.

Modification of Gold and Silver Surfaces via Thiol Adsorption

The thiol group (-SH) present in t-Boc-N-amido-PEG3-thiol exhibits a strong affinity for noble metal surfaces, particularly gold and silver. cd-bioparticles.netcreative-biolabs.com This interaction leads to the formation of a stable, self-assembled monolayer (SAM) on the metal substrate. The sulfur atom of the thiol group covalently bonds to the metal surface, creating a robust and well-organized molecular layer. nih.gov This process is a cornerstone of surface functionalization, allowing for the precise attachment of the PEGylated molecule to nanoparticles and planar substrates. nih.gov The formation of these SAMs is crucial for subsequent bio-conjugation and for imparting desired properties to the nanomaterial.

For instance, gold nanoparticles functionalized with a hetero-bifunctional PEG containing a thiol group have been developed for use as cellular probes and delivery agents. nih.gov The thiol group ensures strong anchoring to the gold surface, while the other end of the PEG linker can be conjugated to fluorescent dyes or other molecules. nih.gov

PEGylation for Enhanced Biocompatibility and Reduced Fouling

The polyethylene (B3416737) glycol (PEG) component of t-Boc-N-amido-PEG3-thiol plays a pivotal role in enhancing the biocompatibility of materials. axispharm.com When attached to a surface, the hydrophilic and flexible PEG chains create a hydrated layer that sterically hinders the non-specific adsorption of proteins and other biomolecules, a phenomenon known as bio-fouling. nih.govcreative-biolabs.com This "stealth" property is critical for in-vivo applications, as it can reduce recognition by the immune system and prolong the circulation time of nanoparticles. creative-biolabs.com

The effectiveness of PEGylation in preventing aggregation and improving stability is well-documented. For example, PEG-modified gold nanoparticles have been shown to remain stable even in high-ionic-strength solutions, confirming the steric repulsion provided by the PEG layer. nih.gov This enhanced stability and resistance to fouling are essential for the development of reliable and effective biomedical devices and drug delivery systems. creative-biolabs.com

Table 1: Impact of PEGylation on Nanoparticle Properties

| Property | Unmodified Nanoparticles | PEGylated Nanoparticles |

|---|---|---|

| Biocompatibility | Often low, can trigger immune response | High, reduced immunogenicity creative-biolabs.com |

| Stability in Biological Media | Prone to aggregation nih.gov | High, resistant to aggregation nih.gov |

| Circulation Time | Short | Prolonged creative-biolabs.com |

| Non-specific Protein Adsorption | High | Low nih.govcreative-biolabs.com |

Creation of Bio-Interfaces for Analytical and Diagnostic Platforms

The dual functionality of t-Boc-N-amido-PEG3-thiol makes it an ideal candidate for creating sophisticated bio-interfaces for analytical and diagnostic platforms. After the thiol group anchors the molecule to a surface (e.g., a gold electrode or nanoparticle), the t-Boc protecting group on the amine can be removed under mild acidic conditions to expose a primary amine. cd-bioparticles.netbroadpharm.com This newly available amine group can then be used to covalently attach a wide range of biomolecules, such as enzymes, antibodies, or nucleic acids, through standard bioconjugation techniques. axispharm.com

This step-wise functionalization allows for the construction of highly specific and sensitive biosensors. For example, a gold surface modified with t-Boc-N-amido-PEG3-thiol can be deprotected and then conjugated with an antibody specific to a particular disease biomarker. The resulting bio-interface can then be used in a diagnostic assay to capture and detect the target biomarker with high sensitivity. The PEG spacer in this construct serves to extend the recognition molecule away from the surface, improving its accessibility and minimizing steric hindrance.

Role in Polymer Science and Hydrogel Engineering

Beyond surface modification, t-Boc-N-amido-PEG3-thiol is a valuable building block in polymer science, contributing to the design and synthesis of advanced polymeric materials such as hydrogels and functional coatings.

Crosslinking Strategies for Polymeric Network Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and drug delivery. nih.gov t-Boc-N-amido-PEG3-thiol can be incorporated into polymer chains to introduce pendant thiol groups. These thiol groups can then participate in various crosslinking reactions to form the hydrogel network.

One common strategy involves thiol-ene or thiol-maleimide reactions, where the thiol groups react with polymers containing alkene or maleimide (B117702) functionalities, respectively, to form stable thioether bonds. interchim.frmedchemexpress.com This type of "click chemistry" is highly efficient and can be performed under mild conditions, which is advantageous when working with sensitive biological molecules. acs.org The density of the crosslinks, and thus the mechanical properties of the hydrogel, can be controlled by varying the concentration of the thiol-functionalized polymer.

Development of Functional Coatings

The principles used for modifying nanoparticles can also be applied to the development of functional coatings for a variety of materials. biochempeg.com By anchoring t-Boc-N-amido-PEG3-thiol to a surface via its thiol group, a versatile platform for further functionalization is created. After deprotection of the amine, a wide array of molecules can be attached to impart specific functionalities to the coating.

For example, antimicrobial peptides could be conjugated to create a surface that actively resists bacterial colonization. Alternatively, growth factors could be immobilized to promote cell adhesion and proliferation in tissue engineering scaffolds. The PEG spacer ensures that the attached functional molecules are presented in a biocompatible and accessible manner. This approach allows for the creation of "smart" surfaces with tailored biological or chemical properties.

Nanobiotechnology Applications

Engineering of Nanocarriers for Molecular Cargo Encapsulation

The structure of t-Boc-N-amido-PEG3-thiol suggests a strategic role in the construction of nanocarriers, such as liposomes or polymeric nanoparticles, for the encapsulation and delivery of therapeutic agents. In theory, the thiol group could be used to attach the molecule to the surface of a pre-formed nanocarrier, or it could be incorporated during the self-assembly process of the nanocarrier itself.

Once the nanocarrier is functionalized with t-Boc-N-amido-PEG3-thiol, the outer surface would be decorated with Boc-protected amines. Following purification of the nanocarrier, the Boc protecting group can be removed under mild acidic conditions to expose the primary amine. This amine can then serve as a conjugation point for various molecules, including:

Targeting Ligands: Antibodies, peptides, or aptamers that can direct the nanocarrier to specific cells or tissues, thereby enhancing the efficacy of the encapsulated cargo and reducing off-target effects.

Stealth Moieties: While the PEG3 linker itself provides some degree of stealth, further modification with longer PEG chains could be envisioned to prolong circulation time.

Imaging Agents: For tracking the nanocarrier in vitro or in vivo.

The encapsulation of molecular cargo would typically occur during the formation of the nanocarrier, for instance, by entrapping hydrophilic drugs in the aqueous core of a liposome (B1194612) or hydrophobic drugs within the core of a polymeric nanoparticle. The surface modification with t-Boc-N-amido-PEG3-thiol would then provide the functionality for targeted delivery.

Due to the absence of specific research data, a detailed data table on the use of t-Boc-N-amido-PEG3-thiol in nanocarrier engineering cannot be constructed.

Surface Modification for Controlled Biorecognition

The ability of t-Boc-N-amido-PEG3-thiol to modify surfaces is central to its potential use in creating platforms for controlled biorecognition, such as biosensors or arrays for diagnostics. The primary application in this context would involve the functionalization of gold surfaces, including gold nanoparticles, thin films, or electrodes.

The process would involve the chemisorption of the thiol group onto the gold surface, leading to the formation of a self-assembled monolayer (SAM). This SAM would initially present a surface of Boc-protected amines. After the removal of the Boc group, the exposed amines can be used to immobilize biorecognition elements like enzymes, antibodies, or nucleic acids.

The PEG3 spacer in t-Boc-N-amido-PEG3-thiol plays a crucial role in this application by providing a hydrophilic environment that can help to preserve the activity of the immobilized biomolecule and reduce non-specific binding from other components in a biological sample. This is critical for enhancing the signal-to-noise ratio in biosensing applications.

For instance, in a biosensor, an antibody specific to a particular disease biomarker could be covalently attached to the amine-functionalized surface. The binding of the biomarker to the antibody could then be detected through various transduction methods, such as surface plasmon resonance (SPR) or electrochemical signals.

As with the previous section, the lack of specific research involving t-Boc-N-amido-PEG3-thiol prevents the compilation of a data table with detailed findings.

Role of T Boc N Amido Peg3 Thiol in Chemical Biology and Molecular Probe Development

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). chemsrc.commedchemexpress.commedchemexpress.com These molecules typically consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. chemsrc.commedchemexpress.commedchemexpress.com

Application as a Core Linker in PROTAC Architectures

The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com PEG-based linkers, including derivatives of t-Boc-N-amido-PEG3-thiol, are frequently employed in PROTAC synthesis. chemsrc.commedchemexpress.comtargetmol.comchemsrc.com The PEG component enhances the solubility of the PROTAC molecule in aqueous environments, a crucial property for biological applications. creative-biolabs.combroadpharm.com

The t-Boc-N-amido-PEG3-thiol molecule offers two key reactive handles for the modular assembly of PROTACs. The thiol group can be reacted with various electrophiles, such as maleimides or haloacetamides, which are often incorporated into the target protein ligand. cd-bioparticles.net Concurrently, the t-Boc protecting group on the amine can be removed under mild acidic conditions, revealing a primary amine that can then be coupled to the E3 ligase ligand, often via an amide bond formation with a carboxylic acid. broadpharm.comcd-bioparticles.netbiochempeg.com This strategic design allows for the stepwise and controlled synthesis of the final PROTAC molecule.

Influence on Ternary Complex Formation and Target Protein Degradation

The length, flexibility, and chemical nature of the linker significantly impact the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase). medchemexpress.comsemanticscholar.org An optimal linker facilitates a favorable orientation between the E3 ligase and the target protein, allowing for efficient ubiquitin transfer. nih.gov The PEG3 linker in t-Boc-N-amido-PEG3-thiol provides a specific length and degree of flexibility that can be optimal for certain target protein and E3 ligase pairs. Researchers often synthesize a library of PROTACs with varying linker lengths to identify the most potent degrader for a specific target. iris-biotech.deiris-biotech.de

The formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) can occur at high PROTAC concentrations, leading to a phenomenon known as the "hook effect," which diminishes degradation efficiency. researchgate.net The physicochemical properties conferred by the linker, including those derived from the PEG3 unit, can influence the equilibrium between binary and ternary complexes. researchgate.net Favorable protein-protein interactions between the POI and the E3 ligase can lead to positive cooperativity, enhancing ternary complex formation, while repulsive interactions can have the opposite effect. researchgate.net The linker's composition plays a crucial role in mediating these interactions. semanticscholar.org

Development of Bio-Orthogonal Probes and Imaging Agents

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This concept is central to the development of molecular probes for imaging and studying biological molecules in their native environment. axispharm.com

Modular Assembly of Fluorescent and Affinity Probes

The heterobifunctional nature of t-Boc-N-amido-PEG3-thiol makes it an excellent building block for the modular synthesis of fluorescent and affinity probes. fu-berlin.de A modular synthesis strategy allows for the assembly of different components, such as a targeting ligand and a reporter molecule (e.g., a fluorophore), in a controlled manner. fu-berlin.de

For instance, the thiol group can be used to attach the molecule to a protein or other biomolecule of interest through reactions with maleimides or by coupling to gold surfaces. cd-bioparticles.netacs.org After deprotection of the t-Boc group, the resulting amine can be conjugated to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another reporter molecule. broadpharm.combroadpharm.com The PEG3 spacer helps to maintain the solubility of the probe and minimizes steric hindrance between the targeting moiety and the reporter tag. creative-biolabs.comaxispharm.com

| Probe Component | Linker Functionality | Example Application |

| Targeting Ligand | Thiol group | Attachment to a cysteine residue on a protein of interest. |

| Fluorescent Dye | Amine group (after deprotection) | Creation of a fluorescent probe for cellular imaging. |

| Affinity Tag (e.g., Biotin) | Amine group (after deprotection) | Development of a probe for pull-down assays and proteomics. |

Strategies for Radiolabeling and Tracers (excluding in vivo human data)

Radiolabeled molecules, or radiotracers, are essential tools in nuclear medicine for diagnostic imaging and targeted radiotherapy. mq.edu.au The development of novel radiotracers often involves the conjugation of a targeting molecule to a chelating agent that can stably bind a radionuclide. google.com

t-Boc-N-amido-PEG3-thiol and similar bifunctional linkers can be utilized in the synthesis of peptide-based radiotracers. mq.edu.auvanderbilt.edu The thiol group provides a reactive site for conjugation to a targeting peptide, while the deprotected amine can be used to attach a chelating moiety. google.com Alternatively, the linker can be incorporated into the chelator first, followed by conjugation to the targeting molecule. The PEG spacer can improve the pharmacokinetic properties of the resulting radiotracer, such as increasing its stability and solubility. creative-biolabs.com For example, a chelator like DOTA can be functionalized and then coupled to a peptide via a PEG linker to create a tracer for positron emission tomography (PET) imaging. nih.gov The specific activity and radiochemical purity are critical parameters in the synthesis of effective radiotracers. nih.gov

Utilization in Peptide and Oligonucleotide Conjugation for Research Tools

The ability to modify peptides and oligonucleotides with specific chemical moieties is crucial for creating a wide array of research tools. These modifications can be used to introduce labels, alter solubility, or attach other functional molecules.

t-Boc-N-amido-PEG3-thiol serves as a valuable reagent for these conjugations. The thiol group can react with maleimide-functionalized oligonucleotides or peptides, or with disulfide bonds in proteins. cd-bioparticles.netbroadpharm.com Following this conjugation, the t-Boc group can be removed to expose the amine, which is then available for further modification. For example, an NHS ester-activated molecule can be coupled to the amine to introduce a desired functionality. broadpharm.comaxispharm.com This approach has been used in the development of multivalent assays and other research applications. broadpharm.com The hydrophilic PEG linker helps to prevent aggregation and improve the handling of the conjugated biomolecules. broadpharm.combroadpharm.com

Compound Names

| Common Name/Abbreviation | Chemical Name |

| t-Boc-N-amido-PEG3-thiol | tert-butyl (1-thiol-5-oxo-3,6,9-trioxa-12-azapentadecan-15-yl)carbamate |

| PROTAC | Proteolysis-Targeting Chimera |

| POI | Protein of Interest |

| PEG | Polyethylene (B3416737) Glycol |

| t-Boc | tert-Butyloxycarbonyl |

| NHS | N-Hydroxysuccinimide |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| PET | Positron Emission Tomography |

Peptide Synthesis Support Structures

In solid-phase peptide synthesis (SPPS), a growing peptide chain is assembled on an insoluble resin support. iris-biotech.de The choice of linker—the molecule connecting the first amino acid to the resin—is critical as it dictates the conditions for the final cleavage of the peptide from the support. ru.nl While carboxylic acids are commonly used to anchor the first amino acid, a thiol group can also serve as a robust anchoring point, particularly for specific applications.

A strategy in peptide chemistry involves attaching a peptide to a resin via a side chain, such as the thiol group of a cysteine residue. nih.gov This approach can be adapted using t-Boc-N-amido-PEG3-thiol to create a functionalized support structure. The thiol end of the linker can be covalently attached to a suitable resin, such as a 2-chlorotrityl chloride resin. nih.gov This reaction anchors the linker to the solid support.

Once the linker is immobilized via its thiol group, the t-Boc protecting group at the other end is removed under acidic conditions, exposing a primary amine. beilstein-journals.orgchempep.com This newly available amine serves as the starting point for peptide chain elongation using standard SPPS protocols, such as Boc or Fmoc chemistry. iris-biotech.debeilstein-journals.org In this role, t-Boc-N-amido-PEG3-thiol acts as a specialized linker that introduces a flexible, hydrophilic PEG spacer between the synthesized peptide and the solid support, which can improve reaction kinetics and final peptide solubility.

Amine-Modified Oligonucleotide Labeling

Labeling oligonucleotides is fundamental for their use as molecular probes in various assays and diagnostic tools. Amine-modified oligonucleotides, which contain a primary amine at the 3' or 5' end or internally, are common starting points for conjugation. google.com However, the thiol group of t-Boc-N-amido-PEG3-thiol does not react directly with the primary amine of the oligonucleotide. Therefore, an indirect, multi-step strategy using a heterobifunctional crosslinker is employed. thermofisher.comiris-biotech.de

A widely used method involves converting the amine-modified oligonucleotide into a thiol-reactive species. nih.gov This is typically achieved using a crosslinker that contains both an amine-reactive group (like an N-hydroxysuccinimide, or NHS, ester) and a thiol-reactive group (like a maleimide). iris-biotech.denih.gov A prominent example of such a crosslinker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). google.comnih.gov

The labeling process proceeds in two key steps:

Activation of the Oligonucleotide : The amine-modified oligonucleotide is reacted with the NHS-ester end of the SMCC crosslinker. This forms a stable amide bond and attaches the maleimide-containing portion of the crosslinker to the oligonucleotide. google.comnih.gov The result is a maleimide-activated oligonucleotide.

Conjugation with t-Boc-N-amido-PEG3-thiol : The maleimide-activated oligonucleotide is then reacted with t-Boc-N-amido-PEG3-thiol. The thiol group readily reacts with the maleimide (B117702) group via a Michael addition reaction to form a stable thioether bond. iris-biotech.de

This procedure covalently attaches the t-Boc-N-amido-PEG3 moiety to the oligonucleotide. The resulting conjugate now carries a protected amine at the end of the PEG linker, which, after deprotection, can be used for further labeling or conjugation to other molecules, such as proteins or reporter dyes.

Future Research Directions and Emerging Paradigms for T Boc N Amido Peg3 Thiol

Expansion into Advanced Linker Chemistries

The core structure of t-Boc-N-amido-PEG3-thiol is a scaffold upon which more advanced linker chemistries can be built. The future in this area lies in creating derivatives that offer more than just a simple connection, focusing on controlled release mechanisms and enhanced stability. nih.goviconplc.com

One of the most promising areas is the development of cleavable systems . While the thiol group can form relatively stable thioether bonds, future iterations could incorporate cleavable functionalities adjacent to the thiol or as part of a more complex structure attached to the N-terminus after deprotection of the Boc group. These could include linkers that are sensitive to the unique conditions of the tumor microenvironment, such as changes in pH or the presence of specific enzymes. iconplc.comabzena.com For instance, linkers that are stable in the bloodstream but release a therapeutic payload upon entering a target cell are a major focus of research in antibody-drug conjugates (ADCs). nih.gov

Another avenue of exploration is the design of self-immolative linkers . sigutlabs.com These are intricate systems where, once a trigger point is activated, the linker undergoes a cascade reaction to release the payload in its active form. sigutlabs.com A derivative of t-Boc-N-amido-PEG3-thiol could be designed where the N-terminal amine, once deprotected and attached to a trigger, initiates a self-immolative cascade.

Furthermore, enhancing the stability of the conjugate is a continuous effort. For thiol-based conjugations, research into linkers that provide steric hindrance around the resulting thioether bond can decrease the rate of hydrolysis and improve in vivo stability. nih.gov

| Linker Advancement | Potential Application for t-Boc-N-amido-PEG3-thiol Derivatives | Key Benefit |

| pH-Sensitive Linkers | Incorporation of acid-labile groups for drug release in acidic tumor microenvironments. | Targeted drug release, reduced systemic toxicity. |

| Enzyme-Cleavable Linkers | Integration of peptide sequences recognized by tumor-specific proteases. | High specificity of payload release at the target site. |

| Self-Immolative Systems | Design of linkers that decompose to release the active drug upon a triggering event. | Clean and efficient drug release without linker remnants. sigutlabs.com |

| Stabilized Thioether Bonds | Modification of the linker structure to protect the thioether bond from hydrolysis. | Increased in vivo stability and longer circulation times. nih.gov |

Integration with Next-Generation Bioconjugation Technologies

The method of conjugation is as critical as the linker itself. Future research will focus on integrating derivatives of t-Boc-N-amido-PEG3-thiol with next-generation bioconjugation technologies that offer greater precision and homogeneity.

A significant trend is the move towards site-specific conjugation . abzena.comthescientistschannel.com Traditional methods often result in a heterogeneous mixture of conjugates, which can impact efficacy and safety. nih.gov The thiol group of t-Boc-N-amido-PEG3-thiol is well-suited for reaction with engineered cysteines or other thiol-specific handles on proteins, allowing for precise control over the location of conjugation and the drug-to-antibody ratio (DAR). thescientistschannel.com

Bio-orthogonal chemistry , which involves reactions that occur in living systems without interfering with native biological processes, is another key area. gbibio.com "Click chemistry," such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, offers highly efficient and specific conjugation. bionordika.firesearchgate.net A future derivative of t-Boc-N-amido-PEG3-thiol could feature an alkyne or azide (B81097) group in place of the protected amine, making it compatible with these powerful techniques. nih.gov

Enzymatic conjugation is also an emerging field, utilizing enzymes to form covalent bonds between the linker and a biomolecule with high specificity. gbibio.com This can lead to highly homogeneous products under mild reaction conditions.

| Conjugation Technology | Relevance to t-Boc-N-amido-PEG3-thiol | Advantage |

| Site-Specific Conjugation | The thiol group can target engineered cysteines on antibodies or proteins. | Homogeneous conjugates with defined drug-to-antibody ratios. abzena.comthescientistschannel.com |

| Click Chemistry | Derivatives with azide or alkyne functionalities can be synthesized for bio-orthogonal reactions. nih.gov | High efficiency, specificity, and biocompatibility. bionordika.firesearchgate.net |

| Enzymatic Ligation | Potential for enzymatic modification of the linker or its target biomolecule for precise coupling. | High selectivity and mild reaction conditions. gbibio.com |

Development of Multifunctional Conjugates for Integrated Research Systems

The concept of a linker is evolving from a simple bridge to a multifunctional platform. Future research on t-Boc-N-amido-PEG3-thiol will likely involve its use in creating complex, multifunctional conjugates for integrated research systems.

One area of development is multi-arm or branched PEG linkers . mdpi.com These structures, extending from a central core, allow for the attachment of multiple molecules. A branched derivative of t-Boc-N-amido-PEG3-thiol could carry several copies of a drug, increasing the payload delivered to a target cell, or it could carry both a therapeutic agent and an imaging agent for theranostic applications. mdpi.com

The creation of dual-payload conjugates is another exciting prospect. By using orthogonal chemistries, a single linker scaffold could be used to attach two different drugs, potentially to overcome drug resistance or for synergistic therapeutic effects. The t-Boc-N-amido-PEG3-thiol, with its two distinct functional ends, provides a basic framework that could be expanded for such dual conjugations.

Furthermore, these multifunctional linkers are integral to the development of sophisticated drug delivery systems , such as nanoparticles and liposomes, where they can be used to attach targeting ligands to the surface of the carrier. mdpi.comcreativepegworks.com

Computational Modeling and Rational Design of t-Boc-N-amido-PEG3-thiol Derivatives

The trial-and-error approach to linker design is gradually being replaced by computational modeling and rational design. laas.frexplorationpub.com Future research will heavily rely on these in silico methods to predict the properties of t-Boc-N-amido-PEG3-thiol derivatives before they are synthesized.

Computational tools can be used to model the flexibility and conformation of the PEG chain, which can influence the stability and efficacy of the final conjugate. laas.fr By understanding how the linker behaves in a biological environment, researchers can design derivatives with optimal spacing and orientation between the conjugated molecules. nih.gov

These models can also help in the design of novel linker functionalities . For instance, simulations can predict how modifications to the linker structure will affect its susceptibility to cleavage by certain enzymes or its stability at different pH levels. explorationpub.com This rational design process can accelerate the development of new linkers with tailored properties for specific applications. pnas.org

| Computational Approach | Application to t-Boc-N-amido-PEG3-thiol | Outcome |

| Molecular Dynamics Simulations | Predicting the conformational flexibility and spatial arrangement of the linker. | Optimization of linker length and rigidity for specific applications. laas.fr |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the reactivity of the thiol and amine groups for conjugation. | Understanding reaction mechanisms and predicting side reactions. |

| Protein-Linker Docking | Simulating the interaction of the linker-drug conjugate with its target protein. | Rational design of linkers for improved binding and efficacy. nih.govpnas.org |

Scalable Synthesis and Process Optimization for Academic Research Supply

For any of the aforementioned future research directions to be realized, the availability of high-quality t-Boc-N-amido-PEG3-thiol and its derivatives is crucial. Therefore, a key area of future research will be the development of scalable and cost-effective synthesis methods . rsc.org

Current synthetic routes may be suitable for laboratory-scale production, but they can be expensive and challenging to scale up. researchgate.net Research into more efficient synthetic strategies, such as solid-phase synthesis or flow chemistry, could lead to higher yields and purity. nih.gov A stepwise solid-phase synthesis approach, for example, can produce highly pure PEG derivatives and is amenable to scaling up. nih.gov

Process optimization will also focus on reducing the number of synthetic steps, using less expensive starting materials, and minimizing the need for chromatographic purification. rsc.org This will make these advanced linkers more accessible to academic researchers, thereby fostering innovation and accelerating the pace of discovery in bioconjugation and drug delivery. researchgate.net JenKem Technology, for instance, offers GMP grade PEG derivatives in large batches, highlighting the industrial importance of scalable synthesis. jenkemusa.com

Q & A

How to design experiments for efficient conjugation of t-Boc-N-amido-PEG3-thiol with maleimide-functionalized substrates?

Methodological Answer:

- Reaction Conditions : Optimize pH (7.0–8.5) and temperature (20–25°C) to favor thiol-Michael addition. Use triethylamine (Et₃N) as a base catalyst to enhance nucleophilicity of the thiol group .

- Stoichiometry : Maintain a 1:1.2 molar ratio (thiol:maleimide) to ensure complete conjugation while minimizing side reactions.

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate conjugates from unreacted reagents. Validate purity via HPLC with UV detection at 280 nm .

How to resolve contradictory data on the stability of t-Boc-N-amido-PEG3-thiol in aqueous vs. organic solvents?

Methodological Answer:

- Analytical Techniques : Use tandem LC-MS and ¹H NMR to monitor degradation products. For aqueous stability, track thiol oxidation via Ellman’s assay (absorbance at 412 nm). In organic solvents (e.g., DMF), assess Boc-deprotection kinetics via FTIR (loss of carbonyl peak at ~1680 cm⁻¹) .

- Contradiction Analysis : Cross-reference experimental conditions (e.g., dissolved oxygen levels, solvent purity) and apply iterative data triangulation to identify confounding variables .

What analytical techniques are optimal for characterizing t-Boc-N-amido-PEG3-thiol post-synthesis?

Methodological Answer:

How to optimize orthogonal reactivity of t-Boc-N-amido-PEG3-thiol in multi-step bioconjugation?

Methodological Answer:

- Sequential Reactivity : First perform base-initiated thiol-Michael addition (e.g., with maleimides), followed by radical-mediated thiol-ene/yne reactions on remaining unsaturated bonds. Radical reactions require photoinitiators (e.g., Irgacure 2959) and UV light (365 nm) .

- Computational Modeling : Use CBS-QB3 calculations to predict activation energies and optimize reaction pathways for selectivity .

What critical factors influence high-yield synthesis of t-Boc-N-amido-PEG3-thiol?

Methodological Answer:

- Reagent Purity : Use freshly distilled PEG3 precursors and Boc-protecting agents to avoid side reactions.

- Temperature Control : Maintain 0–5°C during Boc protection to prevent premature deprotection.

- Workup : Extract unreacted thiols with ethyl acetate and dry under vacuum (<0.1 mbar) .

How does PEG3 spacer length affect binding kinetics and steric effects?

Methodological Answer:

- Comparative Studies : Synthesize analogs with PEG1–PEG6 spacers. Use surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd).

- Computational Insights : Perform molecular dynamics simulations to model PEG3 flexibility and steric hindrance during target binding .

Best practices for storing t-Boc-N-amido-PEG3-thiol to prevent oxidation?

Methodological Answer:

- Storage Conditions : Store at -20°C under argon in amber vials. Add 1% (w/v) tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide formation .

- Quality Checks : Monitor thiol content monthly via Ellman’s assay .

How to quantitatively analyze t-Boc deprotection efficiency under acidic conditions?

Methodological Answer:

- Deprotection Protocol : Treat with 50% trifluoroacetic acid (TFA) in DCM for 30 min.

- Quantification : Use ¹H NMR to compare integration of Boc tert-butyl protons (~1.4 ppm) pre/post deprotection. Validate via ninhydrin test for free amines .

Key considerations for nanoparticle surface functionalization using t-Boc-N-amido-PEG3-thiol?

Methodological Answer:

- Surface Density : Optimize ligand-to-nanoparticle ratio (e.g., 500:1) to balance colloidal stability and functionalization efficiency.

- Orientation Control : Use spacer molecules (e.g., heterobifunctional PEGs) to minimize steric hindrance .

How to model thermodynamic/kinetic parameters of t-Boc-N-amido-PEG3-thiol’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.